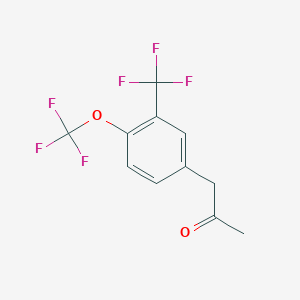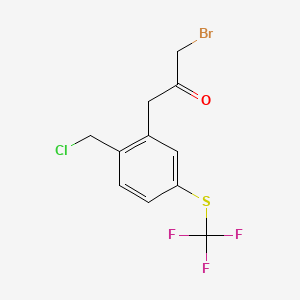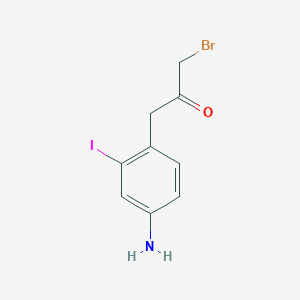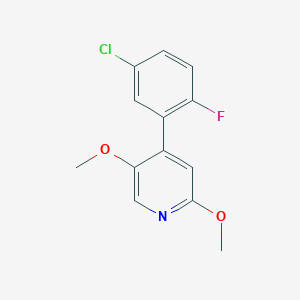
Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate is an organic compound that features a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylacetic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation: The acid chloride is then reacted with (S)-tert-butyl 2-aminoacetate in the presence of a base such as triethylamine (TEA) to form the amide intermediate.
Esterification: The amide intermediate is then esterified using methanol and a catalytic amount of sulfuric acid (H₂SO₄) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) and a base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent (e.g., dimethylformamide, DMF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Substitution: Various substituted phenyl derivatives.
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The bromophenyl group can interact with various biological targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (S)-2-(4-chlorophenyl)-2-((tert-butoxycarbonyl)amino)acetate
- Methyl (S)-2-(4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetate
- Methyl (S)-2-(4-methylphenyl)-2-((tert-butoxycarbonyl)amino)acetate
Uniqueness
Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. The Boc-protected amino group allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H18BrNO4 |
|---|---|
Poids moléculaire |
344.20 g/mol |
Nom IUPAC |
methyl (2S)-2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,16,18)/t11-/m0/s1 |
Clé InChI |
WBOPTLASVNELEY-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)Br)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4S,5S,6S)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14043110.png)



![rel-7-(tert-Butyl) 4-ethyl (4S,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate](/img/structure/B14043141.png)

![7-(Tert-butyl) 8-ethyl (7S,8S)-1-oxaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14043153.png)
![ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14043154.png)


![Methyl 3-(acetoxymethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoate](/img/structure/B14043172.png)
![6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14043185.png)

